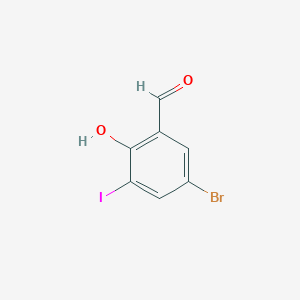

5-Bromo-2-hydroxy-3-iodobenzaldehyde

Overview

Description

5-Bromo-2-hydroxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H4BrIO2 . It has a molecular weight of 326.91 g/mol .

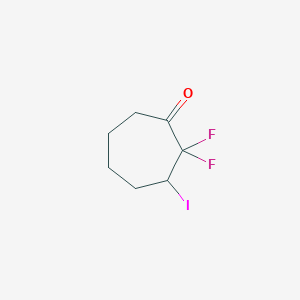

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-iodobenzaldehyde consists of a benzene ring substituted with bromo, hydroxy, and iodo groups . The exact spatial configuration can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-iodobenzaldehyde is a powder with a melting point of 80-81°C . It has a molecular weight of 326.91 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-hydroxy-3-iodobenzaldehyde has diverse applications in chemical synthesis. It is a useful synthon for the preparation of more complex molecules, especially in the synthesis of substituted biphenyls via Suzuki-type coupling, as demonstrated by Blasco, Ramírez de Arellano, & Sanz-Cervera (2017). Moreover, Longchao (2013) described the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from bromine and 3-tert-butyl-2-hydroxybenzaldehyde, further emphasizing the versatility of bromo-hydroxybenzaldehyde derivatives in organic synthesis (Du Longchao, 2013).

Application in Analytical Chemistry

In analytical chemistry, derivatives of 5-Bromo-2-hydroxybenzaldehyde are employed for trace metal analysis. Fathi and Yaftian (2009) used a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its application in environmental monitoring (S. Fathi & M. Yaftian, 2009).

Biochemical Research

In biochemical research, derivatives of 5-Bromo-2-hydroxybenzaldehyde show potential in medicinal chemistry. For instance, its derivatives have been explored for antioxidant activities. Rijal, Haryadi, & Anwar (2022) synthesized chalcone derivatives from halogenated vanillin, including bromo-hydroxybenzaldehyde, and evaluated their antioxidant activity, highlighting its potential in the development of new antioxidant agents (Chairul Rijal, W. Haryadi, & C. Anwar, 2022).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKYVFPHGKLLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-3-iodobenzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)

![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)

![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)